molecular formula C15H17FN2O3 B3039990 N,N'-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide CAS No. 143655-70-3

N,N'-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide

Cat. No. B3039990
CAS RN: 143655-70-3
M. Wt: 292.3 g/mol
InChI Key: UNQLSBJKEGXCGH-UHFFFAOYSA-N
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Description

“N,N’-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide” is a chemical compound with the CAS Number: 143655-70-3 . It has a molecular weight of 292.31 . The IUPAC name for this compound is N,N’- (3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17FN2O3/c1-7-10-4-5-12 (17-8 (2)19)15 (21)14 (10)13 (6-11 (7)16)18-9 (3)20/h6,12H,4-5H2,1-3H3, (H,17,19) (H,18,20) . The Canonical SMILES for this compound is CC1=C (C=C (C2=C1CCC (C2=O)NC (=O)C)NC (=O)C)F .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 596.8±50.0 °C and a predicted density of 1.27±0.1 g/cm3 . The compound is a solid at room temperature .

Scientific Research Applications

Anticancer Research

Exatecan (DX-8951) has demonstrated potent antitumor activity against various human cancers. Its water-soluble nature and enhanced inhibition of TOP1 activity make it a promising candidate for cancer treatment. Researchers have explored Exatecan’s efficacy in vitro and in vivo, highlighting its potential as an effective anticancer agent .

Predictive Biomarkers: SLFN11 and HRD

Exatecan’s response varies among cancer cells. Two predictive biomarkers associated with its efficacy are:

Combination Therapy with ATR Inhibitors

Exatecan synergizes with ataxia telangiectasia and Rad3-related kinase (ATR) inhibitors. The clinical ATR inhibitor ceralasertib (AZD6738) enhances Exatecan’s anticancer effects. This combination shows promise in suppressing tumor growth. Researchers have also explored pH-sensitive peptide–Exatecan conjugates in combination with ATR inhibitors .

Antibody-Drug Conjugates (ADCs) Synthesis

Exatecan Intermediate 5 serves as a building block for synthesizing Antibody-Drug Conjugates (ADCs). These conjugates combine a monoclonal antibody with a cytotoxic payload (such as Exatecan) to selectively target cancer cells. ADCs enhance drug delivery and minimize systemic toxicity .

Novel Drug Development

Exatecan Intermediate 5 contributes to the development of novel anticancer agents. Researchers continue to explore its potential in drug discovery and optimization .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statement P261 is also mentioned .

properties

IUPAC Name

N-(8-acetamido-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-7-10-4-5-12(17-8(2)19)15(21)14(10)13(6-11(7)16)18-9(3)20/h6,12H,4-5H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQLSBJKEGXCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)NC(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide
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N,N'-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide
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N,N'-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide

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